4-Nitroazobenzene

Descripción

Historical Trajectories of Azobenzene (B91143) Chemistry and the Emergence of 4-Nitroazobenzene as a Research Focus

Azobenzene chemistry traces its origins to the mid-19th century, with the compound itself first described by Eilhard Mitscherlich in 1834. fishersci.ie Yellowish-red crystalline flakes of azobenzene were obtained in 1856, with its initial preparation involving the reduction of nitrobenzene (B124822) by iron filings in the presence of acetic acid, a method similar to modern approaches. fishersci.ie Early interest in azobenzene stemmed primarily from its vibrant color, which made it suitable for industrial applications as synthetic dyes. fishersci.catcichemicals.com

A transformative discovery in 1937 revealed azobenzene's ability to undergo reversible photoisomerization between its trans and cis forms upon exposure to light. fishersci.ca This characteristic photoswitchable behavior significantly broadened its research scope, laying the groundwork for its later applications beyond mere coloration. fishersci.cafishersci.se

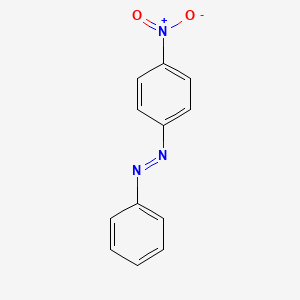

The emergence of this compound as a specific research focus highlights a crucial development in azobenzene chemistry: the strategic introduction of substituents to tailor molecular properties. This compound is a synthetic organic compound characterized by an azo group (-N=N-) linking two benzene (B151609) rings, with a nitro group (-NO₂) positioned at the 4-para position of one of the benzene rings. fishersci.no The nitro group, being strongly electron-withdrawing, imparts distinct physical and chemical properties to the compound, influencing its reactivity and absorption characteristics. fishersci.no The incorporation of such donor-acceptor substitutions in "push-pull" azobenzene derivatives significantly enhances the charge transfer (CT) character of the ππ* electronic transition, leading to a notable redshift in their absorption maxima. fishersci.sefishersci.co.uk This electronic modulation is key to its unique photophysical behavior and its subsequent exploration in diverse applications.

Academic Significance and Interdisciplinary Relevance of this compound

The academic significance of this compound, and azobenzene derivatives in general, lies in their remarkable photochromic properties, specifically their reversible trans-cis photoisomerization. fishersci.cafishersci.seuni.lu This inherent photoswitchable behavior positions them as attractive candidates for applications in materials science, enabling the development of materials with properties controllable by light. fishersci.se Examples include their use as molecular switches, actuators, and in optical data storage systems, where their conformational changes can be harnessed to induce macroscopic responses. fishersci.casigmaaldrich.com

Beyond materials science, azobenzene derivatives have found increasing relevance in photobiology and photopharmacology. fishersci.se Their ability to undergo light-induced conformational changes allows for the precise, remote control of biological systems, such as enzymes and ion channels. fishersci.se

Furthermore, the azobenzene scaffold, including derivatives like this compound, has garnered attention in medicinal chemistry. These compounds can serve as versatile frameworks for the development of new drugs, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anti-neurodegenerative, and anti-cancer properties. tcichemicals.comnih.gov The ability to modify the azobenzene moiety through simple chemical substitutions allows for the fine-tuning of their biological activities and structure-activity relationships (SARs). tcichemicals.comnih.gov

Specifically, this compound is utilized in various research and analytical contexts. It is employed in analytical chemistry for the detection and quantification of specific compounds, offering high sensitivity and specificity. nih.gov In biological research, it serves as a valuable staining agent in hematology for visualizing cellular components in blood smears and in histology for enhancing the contrast of cellular structures in tissue samples, thereby aiding in the diagnosis of various conditions. nih.gov

Contemporary Methodological Paradigms in this compound Investigations

Research into this compound and its derivatives employs a range of sophisticated methodologies, encompassing synthesis, detailed characterization, and advanced computational studies.

Synthesis: The preparation of azobenzene compounds, including this compound, typically involves the reduction of nitrobenzene or its derivatives. For instance, azobenzene itself can be synthesized by reducing nitrobenzene with zinc in the presence of a base. fishersci.ie The nitration of azo compounds can yield mononitro and dinitro derivatives, depending on the conditions. More broadly, the synthesis of azo dyes often proceeds via a two-stage process involving the diazotization of an aromatic amine followed by a coupling reaction with another aromatic compound. For this compound, specific literature methods for similar azo-compounds are adapted. fishersci.co.uk

Spectroscopic Characterization: Spectroscopic techniques are indispensable for understanding the electronic structure and photoisomerization dynamics of this compound.

UV-Visible Spectroscopy: This technique is crucial for studying the electronic transitions (π→π* and n→π) characteristic of azobenzenes. The trans isomer typically exhibits a high-intensity π→π band in the UV region and a low-intensity n→π* band in the visible region. Upon photoisomerization to the cis form, the intensity of these bands changes, allowing for the monitoring of the isomerization process. fishersci.co.uknih.gov The introduction of electron-donor and electron-acceptor groups, as in this compound, can significantly shift these absorption bands into the visible range, increasing the charge-transfer character. fishersci.sefishersci.co.uk Solvent polarity also significantly influences the absorption spectra and the kinetics of isomerization. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are employed for the structural elucidation of this compound and its derivatives. NMR spectroscopy can also distinguish between the cis and trans isomers due to differences in their chemical environments and resulting signal shifts. nih.govnih.gov

Computational Studies: Quantum chemical calculations play a vital role in complementing experimental findings and providing deeper insights into the electronic structure, excited states, and photophysical properties of this compound.

Methods such as time-dependent Hartree-Fock (TD-HF), various flavors of time-dependent density functional theory (TD-DFT), and coupled-cluster (CC2) methods are used to investigate the low-lying singlet excited states in both monomer and dimer forms. epa.gov These studies help in understanding phenomena like exciton (B1674681) splitting and the effects of intermolecular and molecule-surface interactions on spectroscopic properties. epa.gov Computational modeling also aids in predicting absorption maxima and understanding the stability of isomers. sigmaaldrich.com

Photophysical Studies: Techniques specifically designed to probe photoinduced processes are essential.

Flash Photolysis: This method is used to investigate the kinetics of thermal cis-to-trans isomerization, particularly in different solvent environments. By monitoring the absorbance changes over time after a light pulse, researchers can determine isomerization rates and mechanisms. uni.lu The data obtained from such studies can reveal how solvent polarity influences the isomerization pathway, often suggesting a rotation mechanism about the azo double bond. uni.lu

These contemporary methodological paradigms collectively contribute to a comprehensive understanding of this compound, from its fundamental chemical properties to its potential applications in advanced materials and biological systems.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4-nitrophenyl)-phenyldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-15(17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTDJBMGPQLSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870979 | |

| Record name | 4-Nitroazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2491-52-3 | |

| Record name | 1-(4-Nitrophenyl)-2-phenyldiazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitroazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitroazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P9OZE3IH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 4 Nitroazobenzene

Classical Approaches to 4-Nitroazobenzene Synthesis

Classical synthetic routes often rely on well-understood reaction mechanisms that have been foundational in organic chemistry for the formation of azo compounds.

Diazotization and Coupling Reactions in this compound Formation

Diazotization and coupling reactions represent a fundamental method for synthesizing azobenzene (B91143) derivatives, including this compound nih.govamericanelements.com. This process typically involves the diazotization of an appropriately substituted aniline, followed by its coupling with another aromatic amine nih.gov.

A specific method for this compound involves the diazotization of phenylhydrazine, which is then coupled with 4-nitrochlorobenzene fishersci.at. This reaction proceeds via the formation of an azo bond. The process can be carried out in dichloromethane (B109758) (CH₂Cl₂) using potassium carbonate-modified alumina (B75360) as a solid base catalyst fishersci.at. An oxidation step with sodium hypochlorite (B82951) (NaClO) is subsequently employed to form the final azo compound fishersci.at. Research indicates that applying ultrasonic irradiation during this process can enhance reaction kinetics and yield fishersci.at.

Table 1: Optimized Parameters for Diazotization and Coupling Synthesis of this compound

| Parameter | Value |

| Temperature | 38–40°C (ultrasonic) |

| Reaction Time | 1 hour (ultrasonic step) |

| Oxidant Concentration | 10 wt% NaClO |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Catalyst | K₂CO₃-modified alumina (solid base) |

| Yield | 86.3% |

| Purity (after recrystallization) | 98.8% |

Data derived from fishersci.at.

Reduction-Based Synthesis of this compound Precursors

Reduction-based strategies often involve the conversion of nitro-containing precursors into the azobenzene framework. One approach for synthesizing this compound involves the controlled reduction of 4-nitrophenylhydrazine (B89600) fishersci.ca. More broadly, azobenzenes can be synthesized through the reduction of nitroaromatics using stoichiometric amounts of metals uni.lu. The oxidation of anilines by transition metals also serves as a method for the synthesis of azobenzenes uni.lu.

For this compound specifically, the nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite (B78146) fishersci.at. While this describes a reaction of this compound, the underlying principle of reducing nitro groups to facilitate azo bond formation or modification is relevant to precursor synthesis.

Nitration of Azobenzene for this compound Production

The direct nitration of azobenzene is a well-established method for producing this compound fishersci.atfishersci.ca. This electrophilic aromatic substitution typically utilizes a mixed acid system, most commonly a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) fishersci.atfishersci.ca. The nitro group preferentially substitutes at the para position relative to the azo group, leading to this compound as the major product fishersci.at.

The initial nitration of azobenzene with nitric acid in the presence of sulfuric acid yields this compound as a primary component. Under more stringent reaction conditions, such as using fuming nitric acid in phosphoric acid, nitration can occur on both aromatic rings, leading to the formation of 4,4'-dinitro compounds.

Modern and Sustainable Synthetic Innovations for this compound

Recent advancements in chemical synthesis have focused on developing more efficient and environmentally benign methods for producing chemical compounds, including this compound.

Catalytic Strategies in this compound Synthesis

Catalytic methods offer advantages in terms of selectivity, milder reaction conditions, and reduced waste generation. The synthesis of aromatic azo compounds from nitroaromatics through hydrogenation coupling has been reported to exhibit excellent activity and selectivity under mild conditions when employing appropriate catalysts uni.lu.

While specific catalytic syntheses directly yielding this compound are less frequently detailed in general overviews, the broader field of azobenzene synthesis benefits from catalytic innovations. For instance, metal-based catalysts are extensively studied for various organic transformations. Copper-Manganese spinel oxide has been reported to catalyze the synthesis of azobenzenes via aminyl radical cations. Furthermore, research has explored phosphacycle catalysts for deoxygenative N-N bond-forming heterocyclization of o-nitroazobenzenes, demonstrating the application of catalytic approaches to form N-N bonds relevant to the azobenzene structure.

Application of Green Chemistry Principles to this compound Synthesis

Green chemistry principles aim to minimize or eliminate the use and generation of hazardous substances throughout the design, manufacture, and application of chemical products. In the context of this compound synthesis, efforts toward greener methodologies include:

Energy Efficiency: The use of ultrasonic irradiation in the diazotization and coupling reaction for this compound is considered a step towards green chemistry due to its ability to reduce energy consumption fishersci.at. Green chemistry emphasizes minimizing energy requirements, ideally conducting reactions at ambient temperature and pressure.

Safer Solvents and Auxiliaries: While some methods still involve chlorinated solvents like dichloromethane, the exploration of alternative, less hazardous reaction media is a key green chemistry principle fishersci.at. Ionic liquids, for example, are being investigated as alternative solvents due to their negligible vapor pressure and reusability, and have been utilized in diazotization and azo-coupling reactions.

Reduced Waste and Atom Economy: Designing synthetic methods to maximize the incorporation of all starting materials into the final product (high atom economy) and prevent waste generation is central to green chemistry. The hydrogenation coupling synthesis of aromatic azo compounds from nitroaromatics under mild conditions is highlighted as an efficient method that aligns with green synthesis principles uni.lu.

Theoretical and Computational Investigations of 4 Nitroazobenzene

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the electronic characteristics of molecules like 4-Nitroazobenzene. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, orbital energies, and spectroscopic properties. numberanalytics.com

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods have been widely applied to investigate the ground and excited states of this compound and its derivatives.

Researchers commonly use DFT to optimize the ground-state geometry of this compound. For instance, the B3LYP hybrid functional combined with the 6-311G(d,p) basis set has been successfully employed to obtain the fully optimized geometry. acs.org Frequency analysis is then typically performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface, indicated by the absence of imaginary frequencies. acs.org DFT calculations are also instrumental in determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org These calculations have shown that the nitro group, being an electron-withdrawing substituent, lowers the HOMO and LUMO energy levels of the azobenzene (B91143) core. rsc.org

Different DFT functionals may be chosen depending on the specific property being investigated. While global hybrid functionals like B3LYP (with ~20% exact exchange) are common, they can sometimes inaccurately predict charge-transfer (CT) excitations. researchgate.net Range-separated functionals, such as ωB97X-D, which perform better for charge-transfer transitions, are also utilized. researchgate.net

Table 1: Examples of DFT Functionals and Basis Sets Used in this compound Studies

| Study Focus | Functional | Basis Set | Reference |

| Ground-State Geometry Optimization | B3LYP | 6-311G(d,p) | acs.org |

| Vibrational Frequencies & FMO Energies | B3LYP | 6-311G(d) | researchgate.net |

| Excited States in Dimers | B3LYP, ωB97X-D | --- | researchgate.net |

| HOMO/LUMO Energy Levels | B3LYP | 6-311G(d,p) | rsc.org |

For higher accuracy, particularly in describing electron correlation and excited states, ab initio and post-Hartree-Fock methods are employed. numberanalytics.com These methods, while more computationally demanding than DFT, provide a more rigorous treatment of electronic structure. numberanalytics.com

Methods such as time-dependent Hartree-Fock (TD-HF) and correlated wavefunction-based approaches like the approximate second-order coupled-cluster (CC2) method have been used to investigate the low-lying singlet excited states of the this compound monomer and its aggregates. researchgate.net These higher-level calculations are crucial for accurately describing phenomena like exciton (B1674681) (Davydov) splitting in dimers, where methods with insufficient exact exchange might fail due to spurious charge transfer. researchgate.net

Furthermore, multireference methods such as the complete active space self-consistent field (CASSCF) followed by second-order perturbation theory (CASPT2) have been applied to study the electronic states of similar push-pull azobenzenes. acs.orgresearchgate.net These methods are particularly well-suited for describing systems with significant electronic near-degeneracies, which can be important in the context of photoisomerization. researchgate.net The detailed mechanism of thermal cis-trans inversion has been investigated using methods including Hartree-Fock (HF), Møller-Plesset (MP2), and CASSCF. researchgate.net

The frontier molecular orbitals—the HOMO and LUMO—are key to understanding a molecule's chemical reactivity and its electronic transitions. nih.gov The HOMO, as the electron donor, and the LUMO, as the electron acceptor, govern the molecule's behavior in charge-transfer processes. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's stability and the energy of its lowest-energy electronic transition. nih.govnih.gov

In push-pull systems like this compound derivatives, the frontier orbitals are often localized on specific parts of the molecule. For the related 4-anilino-4'-nitroazobenzene, the nitro group acts as an electron-pulling group while the anilino group has a pushing effect. aip.org This leads to frontier orbitals that are expected to be derived from these end groups. aip.org For this compound itself, DFT calculations show the HOMO and LUMO levels are significantly influenced by the electron-withdrawing nitro group. rsc.org The presence of the nitro group reduces the HOMO-LUMO gap, which enhances absorption in the UV region compared to unsubstituted or amino/hydroxy-substituted azobenzenes. This effect is central to the transport mechanism in molecular junctions, where transport can be controlled by the HOMO-LUMO gap. nih.gov

Table 2: Calculated Frontier Orbital Energies for Nitroazobenzene

| Orbital | Energy (eV) |

| HOMO | -7.13 |

| LUMO | -3.76 |

| HOMO-LUMO Gap | 3.37 |

| Data obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory. rsc.org |

Ab Initio and Post-Hartree-Fock Calculations for this compound Conformations

Molecular Dynamics Simulations of this compound Behavior

While quantum chemical calculations provide a static picture of molecular properties, molecular dynamics (MD) simulations offer a way to study the time evolution of these systems. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals dynamic processes like isomerization and aggregation.

The cis-trans isomerization of azobenzenes is highly sensitive to the surrounding environment, particularly the solvent. longdom.org For push-pull azobenzenes, such as 4-anilino-4'-nitroazobenzene, the mechanism of thermal isomerization is predicted to change from inversion in non-polar solvents to rotation in polar solvents. researchgate.net This is because the rotational pathway proceeds through a twisted, highly polar transition state that is stabilized by polar solvent molecules. longdom.orgresearchgate.net

Computational studies have corroborated these experimental findings. Higher rates of isomerization and lower activation energies are observed in polar media, which is consistent with the formation of a charged transition state and the presence of solute-solvent interactions like hydrogen bonding. longdom.orgresearchgate.net The rate of isomerization via the rotation mechanism increases significantly with solvent polarity, whereas the inversion mechanism is less affected by the medium. longdom.org Ultrafast spectroscopic studies combined with quantum-chemical computations on similar nitro-substituted molecules have shown that solvent polarity can dramatically modulate the relative energies of excited states and thus control the deactivation pathways and lifetimes, which can decrease by orders of magnitude when moving from polar to nonpolar solvents. rsc.orgustc.edu.cn

Table 3: Representative Thermodynamic Values for Thermal Isomerization of a Push-Pull Azobenzene in Different Solvents

| Solvent | Relative Polarity | Activation Energy (kJ/mol) |

| Cyclohexane | Low | 65.3 |

| Toluene | Moderate | 62.1 |

| Acetone | High | 58.9 |

| Data for the closely related 4-anilino-4'-nitroazobenzene, illustrating the trend of decreasing activation energy with increasing solvent polarity. |

In condensed phases, such as self-assembled monolayers (SAMs) or molecular aggregates, intermolecular interactions can significantly alter the properties of this compound compared to the isolated molecule. researchgate.netchemrxiv.org Quantum chemical calculations have been performed to study these effects in dimers and larger aggregates.

A key phenomenon in aggregates is exciton coupling, where the electronic excitations of individual molecules interact. researchgate.net This coupling can lead to a splitting of the excited state energies (Davydov splitting), which manifests as a shift in the optical absorption spectrum. researchgate.net For a this compound dimer, calculations have shown that this exciton splitting would lead to a blue-shift of the absorption signal; however, this effect can be offset or even overcompensated by red-shifts arising from van der Waals interactions between the molecules. researchgate.net

Theoretical studies on similar azo-dyes have distinguished between different types of aggregates, such as H-aggregates (face-to-face stacking) and J-aggregates (head-to-tail arrangement). redalyc.org For 1-N-methylamino-4'-nitroazobenzene, theoretical calculations at the LMP2/aug-cc-PVTZ(-f)//MP2/6-31G level showed that the H-aggregate is significantly more stable than the J-aggregate. redalyc.org The stability of the H-aggregate was found to be driven primarily by electron correlation (dispersion forces), while the J-aggregate was stabilized by electrostatic interactions. redalyc.org Nonadiabatic molecular dynamics simulations on azobenzene tetramers have further revealed that aggregation can reduce the quantum yield of photoisomerization due to steric hindrance and altered excited-state dynamics. chemrxiv.orgunipi.it

Simulations of Solvent Effects on this compound Isomerization Dynamics

Computational Prediction and Elucidation of Photochemical and Photophysical Pathways

Computational chemistry offers powerful tools to explore the complex photochemical and photophysical pathways of this compound. These methods allow for the detailed examination of excited-state dynamics and the mechanisms governing its light-induced transformations.

Modeling Excited State Dynamics of this compound

The photochemical stability and degradation of this compound and its derivatives are often modeled by calculating the structures and electronic properties of their singlet and triplet states. acs.org For instance, the superior photochemical stability of 4'-nitroazobenzene isomers compared to their 2'-isomers has been explained by the magnitude of calculated spin densities on the azo nitrogen atoms in the second excited triplet state. acs.org

Various quantum chemical methods are employed to model the excited states of this compound. Time-dependent density functional theory (TD-DFT) and time-dependent Hartree-Fock (TD-HF) are common choices. researchgate.netacs.org For more accuracy, correlated wavefunction-based methods like coupled-cluster (CC2) are also used. researchgate.netacs.org The choice of method can be critical; for example, when studying dimers of this compound, it was found that global hybrid DFT functionals with a small amount of exact exchange can fail to properly describe exciton splitting due to spurious charge transfer, while range-separated functionals, global hybrids with a large amount of exact exchange, HF, and CC2 perform better. researchgate.netacs.org

Nonadiabatic molecular dynamics simulations are a key tool for modeling the real-time evolution of the molecule after photoexcitation. nsf.gov These simulations can reveal the lifetimes of excited states and the pathways of relaxation back to the ground state, including isomerization and other photochemical reactions. For example, in push-pull azobenzenes, the stabilization of the bright ππ* state can be regulated by the strength of the substituents, which in turn affects the isomerization efficiency. acs.org

The interaction of this compound with its environment, such as in self-assembled monolayers (SAMs) or on surfaces, significantly influences its excited-state dynamics. researchgate.netunipi.it Computational models have shown that exciton coupling between neighboring molecules in a densely packed arrangement can lead to ultrafast electronic quenching, potentially suppressing photoisomerization. researchgate.netacs.org The exciton splitting, a measure of this coupling, can be calculated and has been shown to be around 0.3 eV at close distances, suggesting rapid quenching of the π → π* excitation. acs.org

Below is a table summarizing various computational methods used to study the excited states of this compound and its derivatives.

| Computational Method | Application | Key Findings |

| AM1 | Calculating singlet and triplet state properties of nitro-containing 4-dialkylaminoazobenzenes. acs.org | Explained the difference in photochemical stability between 2'- and 4'-nitro isomers based on spin densities. acs.org |

| TD-DFT, TD-HF, CC2 | Investigating low-lying singlet excited states of this compound monomers and dimers. researchgate.netacs.org | Method choice is crucial; some DFT functionals fail to describe exciton splitting correctly. researchgate.netacs.org |

| Nonadiabatic Molecular Dynamics | Simulating the time-evolution of photoexcited azobenzenes. nsf.gov | Provides insights into isomerization yields and excited-state lifetimes. unipi.it |

| QM/MM Simulations | Studying the effect of environment (e.g., SAMs) on photoisomerization. unipi.it | Steric hindrance in packed assemblies can suppress isomerization. unipi.it |

Theoretical Approaches to Photoisomerization Mechanisms

The photoisomerization of azobenzene and its derivatives, including this compound, is a cornerstone of their function as molecular switches. This process involves the conversion between the more stable trans isomer and the cis isomer upon light absorption. Two primary mechanisms have been proposed and computationally investigated: rotation around the N=N double bond and inversion (or in-plane bending) at one of the nitrogen atoms. acs.org

For many push-pull azobenzenes, computational studies, including time-dependent density functional theory (TD-DFT) dynamics simulations, have identified the torsional (rotation) mechanism as the primary productive route for photoisomerization. acs.org These simulations often show that trajectories following a bending pathway are less likely to lead to successful isomerization. acs.org

The electronic nature of the substituents plays a critical role. The nitro group in this compound is a strong electron-withdrawing group, which, in conjunction with an electron-donating group in the other para position (a "push-pull" system), can significantly alter the character of the excited states and the isomerization pathway. acs.org This substitution pattern often leads to an intramolecular charge-transfer character in the relevant excited state, which can lower the energy barrier for isomerization. redalyc.org

Theoretical calculations have been instrumental in understanding how the environment affects the isomerization mechanism. For example, in constrained environments like self-assembled monolayers, steric hindrance can significantly impact the isomerization process. unipi.it Quantum mechanics/molecular mechanics (QM/MM) models are often used to simulate these complex systems, treating the photoswitch quantum mechanically and the surrounding environment with classical mechanics. unipi.it

DFT studies have also been used to predict the thermal cis-trans isomerization rates, with predictions often falling within a 10-15% error margin of experimental data. Discrepancies are often attributed to solvent effects and approximations in modeling the transition state.

The table below outlines the key theoretical approaches and findings regarding the photoisomerization of this compound and related compounds.

| Theoretical Approach | Focus | Key Insights |

| TD-DFT Dynamics Simulations | Distinguishing between rotational and inversional isomerization pathways. acs.org | Torsional mechanism is often the dominant productive route for push-pull azobenzenes. acs.org |

| DFT Calculations | Investigating the effect of substituents on the electronic structure and stability of isomers. acs.org | Push-pull substitution can significantly influence the excited states and isomerization efficiency. acs.org |

| QM/MM Simulations | Modeling photoisomerization in complex environments like SAMs. unipi.it | Reveals the role of steric hindrance and intermolecular interactions. unipi.it |

| Transition State Theory with DFT | Predicting thermal isomerization rates. | Provides good agreement with experimental data, highlighting the importance of solvent effects. |

Advanced Spectroscopic and Structural Research Methodologies for 4 Nitroazobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including 4-nitroazobenzene and its derivatives. One-dimensional (1D) NMR techniques, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, are routinely used to characterize these compounds, providing information on the chemical environment of hydrogen and carbon atoms within the molecule nih.govacs.orgresearchgate.netresearchgate.net. For instance, ¹³C NMR spectra for this compound are available and contribute to its characterization nih.gov. Theoretical calculations of ¹H and ¹³C NMR shifts for tautomeric forms of related nitroazobenzene compounds have also been performed and compared with experimental data, aiding in structural assignments researchgate.net.

To overcome the complexities of overlapping signals in 1D NMR spectra and to establish connectivity and spatial relationships, advanced two-dimensional (2D) NMR techniques are employed. For instance, in studies of azo dye photoisomerization, including derivatives like 4-[N-ethyl-N-(2-hydroxyethyl)amino]-4′-nitroazobenzene, 2D NMR methods such as ¹H-¹H Correlation Spectroscopy (COSY) and ¹H-¹H Exchange Spectroscopy (EXSY)/Nuclear Overhauser Effect Spectroscopy (NOESY) have been utilized. These techniques are essential for assigning ¹H resonances to both trans and transient cis isomers, enabling the study of their interconversion capes.gov.br. Furthermore, 2D Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy has been applied to detect individual isomers of 4-anilino-4'-nitroazobenzene, highlighting its utility in analyzing complex mixtures or dynamic processes researchgate.net.

Vibrational Spectroscopy Methodologies (Infrared and Raman) in Mechanistic Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical information about the vibrational modes of molecules, which are directly related to their chemical structure and bonding. Both Fourier Transform Infrared (FTIR) and Raman spectroscopies are routinely used for the characterization of this compound and its derivatives researchgate.netnih.gov.

Characteristic vibrational bands provide insights into specific functional groups. For example, in 4-hydroxy-4'-nitroazobenzene, the symmetric and asymmetric stretching vibrations of the nitro (-NO₂) group are observed at 1345 cm⁻¹ and 1515 cm⁻¹, respectively researchgate.net. For chemisorbed this compound, strong Raman bands are observed in three key regions: 1135-1150 cm⁻¹, 1400-1450 cm⁻¹, and 1580-1600 cm⁻¹. An approximate 1135 cm⁻¹ band has been assigned to C-H bends on the phenyl rings ualberta.ca. During reduction processes, significant spectral changes, particularly the loss of the N=N and NO₂ stretches, are observed, indicating structural transformations ualberta.canih.gov.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Compound/Context | Reference |

|---|---|---|---|

| -NO₂ symmetric stretching | 1345 | 4-hydroxy-4'-nitroazobenzene | researchgate.net |

| -NO₂ asymmetric stretching | 1515 | 4-hydroxy-4'-nitroazobenzene | researchgate.net |

| C-H bends on phenyl rings | 1135-1150 | Chemisorbed this compound | ualberta.ca |

| General strong bands | 1400-1450 | Chemisorbed this compound | ualberta.ca |

| General strong bands | 1580-1600 | Chemisorbed this compound | ualberta.ca |

| N=N and NO₂ stretches | Loss observed upon reduction | This compound (electrochemical reduction) | ualberta.canih.gov |

In situ and time-resolved vibrational spectroscopy techniques are invaluable for monitoring dynamic processes and transformations of this compound in real-time or under specific reaction conditions. In situ Raman spectroscopy has been successfully employed to observe the behavior of this compound (NAB) within an electrochemical cell, both as a free molecule in solution and as a chemisorbed monolayer on glassy carbon electrode surfaces ualberta.canih.gov. During the electrochemical reduction of NAB, significant spectral changes, such as the disappearance of the N=N and NO₂ stretches, have been observed. These changes are consistent with the formation of a quinoid structure, indicating a clear mechanistic pathway for the transformation ualberta.canih.gov.

Furthermore, time-resolved Raman spectroscopy has been applied to study mechanochemical reactions involving azobenzene (B91143) derivatives, offering insights into reaction dynamics and pathways irb.hrsci-hub.sersc.org. Picosecond time-resolved Raman spectroscopy has also been used to investigate the electronic and vibrational relaxation of photoexcited trans-azobenzene, providing a deeper understanding of its photodynamics researchgate.net.

Resonance Raman (RR) spectroscopy is a specialized technique that selectively enhances the vibrational modes coupled to an electronic transition when the excitation laser wavelength is in resonance with an electronic absorption band of the molecule nsf.gov. This enhancement provides detailed information about the excited-state geometry and the nature of the electronic transition.

For p-nitroazobenzene, RR spectra have been obtained using various excitation wavelengths that cover the region of its 1(n → π) electronic transition researchgate.net. Studies on 4-hydroxy-4'-nitroazobenzene have shown that its deprotonation leads to a substantial red shift (approximately 100 nm) in the λmax of the electronic transition, consequently causing significant changes in the resonance Raman enhancement profiles acs.orgnih.gov. In the neutral form of this molecule, the chromophore involves several vibrational modes, including ν(CN), ν(NN), and νs(NO₂). However, in the anionic form, there is a selective enhancement of the νs(NO₂) and ν(CO⁻) modes, which indicates a greater geometric variation of the NO₂ and CO⁻ moieties in the resonant excited electronic state acs.orgnih.gov. Interestingly, for some fundamentals in p-nitroazobenzene, the RR intensities have been observed to decrease near the maxima of the resonant electronic 1(n → π) transition, which is attributed to interference from preresonant scattering due to the strongly allowed 1(π → π*) electronic transition researchgate.net.

In Situ and Time-Resolved Vibrational Spectroscopy for this compound Transformations

X-ray Diffraction Crystallography for Solid-State Structural Analysis

X-ray diffraction crystallography is a fundamental non-destructive analytical technique for determining the precise three-dimensional atomic and molecular structure of crystalline materials in the solid state uhu-ciqso.escarleton.edu. This method provides detailed information about the internal lattice, including unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms uhu-ciqso.escarleton.edu. For azobenzene derivatives, crystallographic data generally indicate that simple azobenzenes with donor-acceptor groups in para positions are largely planar, with minimal torsion angles between the aromatic rings and the central azo group acs.org. However, for some 2-nitroazobenzenes, conflicting information exists, with some structures showing significant twisting of the aromatic ring and the nitro group relative to the azo plane rsc.org.

Single-crystal X-ray diffraction (SC-XRD) is particularly valuable for obtaining high-resolution structural details. This technique has been used to characterize the crystal and molecular structure of various azo dyes, including derivatives related to this compound, such as 4'-(dimethylamino)-4-nitroazobenzene researchgate.net. Such studies typically reveal that these compounds adopt a trans geometry about the azo linkage and often exhibit a planar molecular conformation researchgate.net.

SC-XRD provides precise measurements of bond lengths, bond angles, and molecular conformation, which are crucial for understanding the properties of these compounds. It also elucidates intermolecular interactions, such as C-H...O hydrogen bonding and π-π stacking, which influence the crystal packing and solid-state properties researchgate.netresearchgate.net. Some studies have also reported observations of orientational disorder within the azo moiety, involving rotation about the C...C axis it bridges researchgate.net. A novel approach, termed "crystal-free" crystallography, allows for SC-XRD analysis without prior crystallization of the target compound. This method involves soaking a porous host complex crystal in a solution of the target guest, which then absorbs and orders the guest molecules within its pores for X-ray analysis nih.gov.

Powder X-ray Diffraction for Polymorphic Investigations of this compound

Polymorphism, the ability of a single chemical substance to exist in multiple crystalline forms, is a critical aspect in material science, particularly for compounds like this compound that exhibit light-responsive properties. Each polymorphic form possesses distinct crystal structures, leading to variations in physical properties such as solubility, stability, and optical behavior. Powder X-ray Diffraction (PXRD) is a highly reliable and widely employed technique for identifying and characterizing these different crystalline forms. umich.edurigaku.com

PXRD patterns provide unique fingerprints for each polymorph, allowing for their clear distinction. umich.edurigaku.com The analysis of peak positions and intensities in a PXRD pattern enables the identification of specific crystal forms and can even be used to quantify their presence in mixtures. rigaku.com This method is essential for quality control and process optimization in the development and manufacturing of materials where specific polymorphic forms are desired due to their advantageous properties. rigaku.com

While specific detailed PXRD studies solely on the polymorphism of this compound are not extensively reported in the provided search results, the technique is routinely applied to azobenzene derivatives and related compounds to investigate their solid-state structures and polymorphic transformations. For instance, PXRD has been utilized to confirm the smectic phases in poly{4'-{(X-methacryloyloxyalkylene)methylamino}-4-nitroazobenzene} polymers, demonstrating its utility in characterizing the crystalline and mesophase structures of azobenzene-containing materials. researchgate.net The principles of PXRD, as applied to polymorphic investigations of other pharmaceutical compounds like carbamazepine, highlight its capability to differentiate between various anhydrous polymorphs based on diagnostic peaks in their diffraction patterns. umich.edu Furthermore, in situ synchrotron PXRD has been employed to monitor the dynamic crystallization pathways and polymorphic transitions of pharmaceuticals, underscoring its power in understanding complex solid-state transformations. nih.gov

Ultrafast Time-Resolved Spectroscopic Techniques for Isomerization Dynamics

Ultrafast time-resolved spectroscopic techniques are indispensable for understanding the intricate isomerization dynamics of this compound and its derivatives. Azobenzene compounds are renowned for their reversible trans ⇌ cis photoisomerization, a process that occurs on extremely short timescales, typically picoseconds or even femtoseconds, and often involves multiple competing pathways. aip.orgnih.gov These ultrafast processes govern the photoswitching capabilities of azobenzene-based materials, making their detailed characterization crucial for applications in fields such as photobiology, photopharmacology, and energy storage. aip.org

Traditional steady-state spectroscopic methods cannot resolve the transient excited states and intermediate species involved in these rapid transformations. Ultrafast time-resolved techniques, such as femtosecond transient absorption and time-resolved fluorescence and Raman spectroscopies, provide the necessary temporal resolution to directly observe and characterize the evolution of electronic and molecular structures during photoisomerization. researchgate.netacs.org These methods allow researchers to track the excited-state relaxation, vibrational cooling, and the formation and decay of various transient species, offering a comprehensive picture of the isomerization mechanism. aip.orgresearchgate.netacs.org

Femtosecond Transient Absorption Spectroscopy of this compound

Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful tool for probing the excited-state dynamics and photoisomerization mechanisms of this compound and its push-pull substituted analogues. This technique measures changes in absorption over time following ultrafast excitation, revealing the lifetimes and spectral signatures of transient species. acs.orgresearchgate.net

Studies on push-pull substituted azobenzenes, such as 4-nitro-4'-(dimethylamino)azobenzene (NA), have utilized fs-TAS to investigate their ultrafast photoisomerization. The fluorescence dynamics of such compounds are often biphasic, with corresponding time constants observed in the transient absorption spectra. researchgate.netacs.org For instance, an initial fluorescence decay occurring within approximately 100 fs is accompanied by the rise of a broad, red-shifted emission. researchgate.netacs.org Ground state recovery can occur rapidly, for example, within 0.8 ps, followed by smaller spectral changes over several picoseconds (e.g., 5 ps) attributed to vibrational cooling in the ground state. researchgate.netacs.org

Research on other push-pull nitroazobenzenes, including those with octupolar electron donor groups, has shown that a torsional isomerization mechanism is often the most probable pathway for both E and Z isomers. aip.orgresearchgate.net These studies, conducted with broadband white-light continuum probes and varying excitation wavelengths, can identify not only productive torsional pathways but also unproductive relaxation pathways, such as symmetric bending motions, which may lead to local minima in the ground state. aip.org The initial excitation conditions can influence the transient spectra, dynamics, and absorption anisotropies, highlighting a complex interplay between exciton (B1674681) delocalization and vibronic coupling during the ultrafast internal conversion and solvation steps. aip.org

For 4-diethyl-4'-nitroazobenzene (DNAB), the introduction of donor-acceptor substitutions significantly enhances the charge transfer character of the ππ* electronic transition, leading to a redshift in the linear absorption spectrum. nih.govacs.org Femtosecond transient absorption data can also reveal simultaneous bleaching of excitonic bands, indicative of intramolecular excitonic interactions within azobenzene units. rsc.org

The typical excited-state lifetimes observed for solvated azobenzenes, as captured by fs-TAS, generally include a subpicosecond lifetime, a few-picosecond lifetime, and a tens-of-picosecond lifetime. The subpicosecond component is often assigned to relaxation from the initial excited state (e.g., S2) to the lowest-energy singlet surface (S1), while longer components may be attributed to internal conversion from S1 to a hot-S0 state. acs.org

Table 1: Representative Excited-State Lifetimes from Femtosecond Transient Absorption Studies of Azobenzene Derivatives

| Compound (Example) | Excitation Wavelength | Observed Lifetimes (Approximate) | Assignment/Process | Source |

| 4-nitro-4'-(dimethylamino)azobenzene (NA) | Not specified (general) | ~100 fs, 0.8 ps, ~5 ps | Initial fluorescence decay, Ground state recovery, Vibrational cooling | researchgate.netacs.org |

| Push-pull nitroazobenzene (E isomer) | 520 nm | 0.42 ps (τ1) | Relaxation S2 to S1 | aip.org |

| Push-pull nitroazobenzene (Z isomer) | 520 nm | 0.25 ps (τ1) | Relaxation S2 to S1 | aip.org |

| Solvated Azobenzene (General) | Not specified (general) | Subpicosecond, Few picoseconds, Tens of picoseconds | Relaxation to S1, Internal conversion to hot-S0 | acs.org |

Time-Resolved Fluorescence and Raman Studies of Excited States

Time-Resolved Fluorescence Studies of Excited States Time-resolved fluorescence spectroscopy offers complementary insights into the electronic relaxation pathways and excited-state dynamics of this compound. By measuring the decay of fluorescence intensity over time, information about excited-state lifetimes and energy transfer processes can be obtained. mdpi.com

For push-pull substituted azobenzenes, such as 4-nitro-4'-(dimethylamino)azobenzene, femtosecond time-resolved fluorescence studies have shown biphasic fluorescence dynamics. The initial fluorescence, characterized by a narrow and intense spectrum, decays rapidly (e.g., in ~100 fs), which is accompanied by the rise of a broader, red-shifted, and weaker emission. researchgate.netacs.org This rapid decay is consistent with ultrafast internal conversion processes. researchgate.netacs.org For trans-azobenzene, femtosecond time-resolved fluorescence studies have determined lifetimes for the S2(ππ) and S1(nπ) states, with typical values around 110 fs for S2 and 500 fs for S1. researchgate.net These studies also allow for the evaluation of the quantum yield of electronic relaxation by comparing the intensities of the S2 and S1 fluorescence. researchgate.net The observed S1 state can be highly vibrationally excited, and the generation of vibrationally excited S0 states after electronic relaxation has also been observed. acs.org

Table 2: Representative Excited-State Lifetimes from Time-Resolved Fluorescence Studies of Azobenzene Derivatives

| Compound (Example) | Excited State | Lifetime (Approximate) | Source |

| 4-nitro-4'-(dimethylamino)azobenzene (NA) | Initial fluorescence | ~100 fs | researchgate.netacs.org |

| trans-Azobenzene | S2(ππ) | 110 fs | researchgate.net |

| trans-Azobenzene | S1(nπ) | 500 fs | researchgate.net |

Time-Resolved Raman Studies of Excited States Time-resolved Raman spectroscopy, particularly resonance Raman (RR) spectroscopy, provides valuable information about the structural changes occurring in the excited states of this compound. By resonantly enhancing the vibrational modes of transient species, this technique allows for the direct observation of bond length and angle changes during photoisomerization. nih.govacs.orgresearchgate.net

Picosecond time-resolved Raman spectroscopy has been employed to investigate the electronic and vibrational relaxation of photoexcited trans-azobenzene. These studies have identified transient Raman bands assignable to the S1 state immediately after photoexcitation. acs.org The N=N stretching frequency in the S1 state remains close to that of the S0 state, indicating that the N=N bond largely retains its double bond character in the S1 state. acs.org Vibrational assignments for other S1 Raman bands can be made by correlating them with S0 bands, suggesting a planar structure around the N=N bond in the observed S1 state. acs.org

Resonance Raman intensity analysis has been used to investigate the short-time isomerization dynamics in p-nitroazobenzene. These studies indicate that upon photoexcitation, the excited-state evolution proceeds along multiple vibrational coordinates, including C-C, C-N, N=N, and N-O stretching vibrations. researchgate.net Quantum-chemical calculations are often used in conjunction with resonance Raman spectroscopy to support the interpretation of electronic transitions and vibrational assignments, providing a consistent analysis of the observed enhancement patterns. nih.govacs.orgresearchgate.net Furthermore, in situ Raman spectroelectrochemistry can reveal electronic interactions and structural changes within nitroazobenzene monolayers chemisorbed to surfaces, demonstrating the technique's ability to probe molecular changes in complex environments. ualberta.ca

Photochemical and Photophysical Research on 4 Nitroazobenzene

Mechanisms and Pathways of Photoisomerization in 4-Nitroazobenzene

Azobenzenes, including this compound, are well-known for their reversible photoisomerization, a process fundamental to their application in various fields such as molecular switches and smart materials. longdom.org The mechanism of this cis-trans isomerization is complex and can be influenced by experimental conditions and molecular substitutions. longdom.org

Two primary mechanisms have been proposed for the reversible photoisomerization of azobenzenes: the inversion mechanism and the rotation mechanism. longdom.orgoup.com

Inversion Mechanism: This pathway is suggested to proceed via a linear transition state where the N=N double bond remains intact. longdom.org The rate of isomerization via inversion is relatively rapid and largely independent of the medium's polarity or the electronic nature of substituents on the azobenzene (B91143). longdom.org For asymmetric azobenzenes, the inversion center is discussed, and lower activation energies often support this mechanism. oup.com

Rotation Mechanism: This mechanism involves a twisted transition state where the N=N π-bond is broken. longdom.org The rate for the rotation mechanism typically increases rapidly with increasing solvent polarity. longdom.org For "push-pull" type azobenzenes like 4-anilino-4'-nitroazobenzene (a derivative with a nitro group), the cis-trans thermal isomerization is highly influenced by solvent polarity, suggesting a rotation mechanism about the azo double bond. longdom.org

Recent computational and experimental studies suggest that bending and torsion (rotation) are not mutually exclusive but rather mix to form a broad S1/S0 crossing seam that drives the photoprocess. acs.org The balance between these two mechanisms (which region of the crossing seam is visited) is crucial in determining the photoisomerization quantum yield. acs.org For push-pull azobenzenes, the lower ππ* excitation energy can reduce the amplitude of symmetric CNN oscillations, thereby favoring the productive torsional coordinate. acs.org

The presence and nature of substituents, particularly electron-donating and electron-accepting groups, significantly influence the photoisomerization quantum yields and rates in azobenzene derivatives. rsc.orgtxst.edu

Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in this compound is a strong electron-withdrawing substituent. Electron-withdrawing para-substituted azobenzenes, including this compound, have been shown to isomerize faster than the parent azobenzene. txst.edu The nitro group can pull electron density from the azo group, facilitating faster isomerization. txst.edu Computational studies indicate that electron-withdrawing substituents decrease the isomerization barrier along the inversion pathway in the ground state (S0). acs.org

Electron-Donating Groups (EDGs): Conversely, electron-donating substituents tend to increase the isomerization barrier along the inversion pathway. acs.org The efficiency of photoisomerization is markedly dependent on the characteristics of electron-donor and electron-acceptor substituents at the 4- and 4'-positions. rsc.org

Combined Effects (Push-Pull Systems): In "push-pull" azobenzenes, where both electron-donating and electron-accepting groups are present (e.g., 4-anilino-4'-nitroazobenzene or 4-diethylamino-4'-nitroazobenzene), the intramolecular charge transfer character of the ππ* electronic transition is enhanced, causing a redshift in the absorption spectrum. longdom.orgacs.org This can lead to faster isomerization rates and lower activation energies, particularly in polar solvents. oup.comacs.org For instance, the isomerization rate of 4-diethylamino-4'-nitroazobenzene (B1196801) is significantly faster in N-methylformamide than in hexane (B92381). oup.com

The photoisomerization kinetics of azo-derivatives are influenced by both solvent polarity and the nature of the substituent. nih.gov For example, the rate constant for isomerization of methyl 3-methoxy-4-((2-methoxy-5-methylphenyl) diazenyl)benzoate (AZO2) was found to increase by an order of magnitude from less polar dioxane to more polar DMSO. nih.gov

Table 1: Influence of Substituents and Solvent Polarity on Isomerization Rates and Activation Energies for Azobenzene Derivatives

| Compound (Derivative) | Substituent Type | Solvent | Isomerization Rate (Relative) | Activation Energy (Ea) / Activation Enthalpy (ΔH‡) | Mechanism Indication | Reference |

| This compound | Electron-withdrawing | - | Fastest among para-substituted azobenzenes txst.edu | - | - | txst.edu |

| 4-Anilino-4'-nitroazobenzene (4A4NAB) | Push-pull (Anilino: donor, Nitro: acceptor) | Cyclohexane, Toluene, Benzene (B151609), THF, Acetone, 3-Pentanol (B84944) | Higher rates in polar media longdom.org | Lower Ea in polar media longdom.org | Rotation (highly influenced by solvent polarity) longdom.org | longdom.org |

| 4-(Diethylamino)-4'-nitroazobenzene (DENAB) | Push-pull (Diethylamino: donor, Nitro: acceptor) | N-methylformamide | ~10^5 times faster than in hexane oup.com | 40.6 kJ/mol (methanol), 54.5 kJ/mol (benzene) aip.org | Rotation (polar transition state) acs.org | oup.comacs.orgaip.orgacs.org |

| 4-(Dimethylamino)-4'-nitroazobenzene (NDAAB) | Push-pull (Dimethylamino: donor, Nitro: acceptor) | Benzene, Polar solvents | Considerably accelerated by external pressures in polar solvents oup.com | 62.9 kJ/mol (hexane), 44.8 kJ/mol (benzene) aip.org | Inversion (coplanar transition state) rsc.org | aip.orgoup.comrsc.org |

| Methyl 3-methoxy-4-((2-methoxy-5-methylphenyl) diazenyl)benzoate (AZO2) | - | Dioxane, DMSO | ki = 3.1 × 10^-3 s^-1 (DMSO) nih.gov | - | Rotation (energetically more favorable) nih.gov | nih.gov |

Elucidation of E/Z Isomerization Pathways (Inversion vs. Rotation)

Photophysical Properties and Energy Dissipation Pathways

The photophysical properties of this compound and its derivatives are crucial for understanding their behavior as photoswitches. These properties include their absorption characteristics, emission (fluorescence and phosphorescence), and non-radiative decay processes.

Azobenzenes typically exhibit weak fluorescence due to efficient relaxation of excited states through isomerization. researchgate.net However, embedding trans-azobenzene in a solid matrix at low temperatures can enhance fluorescence. researchgate.net

For push-pull azobenzenes like 4-nitro-4'-(dimethylamino)azobenzene, ultrafast photoisomerization is observed, accompanied by biphasic fluorescence dynamics. acs.org The initial fluorescence with a narrow and intense spectrum decays rapidly (around 100 fs), followed by the rise of a broad, red-shifted, and much weaker emission. acs.org This biphasic behavior suggests that fluorescence probes the dynamics in the vicinity of the Franck-Condon region. researchgate.net

The introduction of donor-acceptor substitutions in push-pull azobenzene derivatives significantly enhances the charge transfer (CT) character of the ππ* electronic transition, leading to a redshift in the absorption spectrum, often into the visible range. acs.orgnih.gov For example, 4-diethyl-4′-nitroazobenzene (DNAB) shows a broad, featureless absorption band peaking at 2.54 eV. acs.org

Non-radiative decay processes are significant in azobenzene photochemistry, contributing to the dissipation of absorbed energy without photon emission. rsc.org

Internal Conversion (IC): Upon photoexcitation, particularly to the bright ππ* state (S2), ultrafast internal conversion to the dark nπ* state (S1) occurs. acs.org This process is activated immediately after photoexcitation and involves oscillations of the CNN angles (bending). acs.org

Intersystem Crossing (ISC): Intersystem crossing involves the transition from a singlet excited state to a triplet excited state. For azobenzenes, especially those with a 4-nitro and a 4′-electron-donor substituent, access to the triplet state (T1 orthogonal state) can be formed from intersystem crossing. rsc.org However, in polar solvents, this access can be inhibited by the promotion of an inactive charge-transfer state from the S1 state, which can prevent isomerization. rsc.org

Energy Dissipation via Isomerization: The primary mechanism for excited state relaxation in azobenzenes is often the isomerization process itself, which dissipates the excess energy of the incoming UV light. researchgate.netresearchgate.net The trans isomer of azobenzene decays in a biphasic fashion, with characteristic times of 0.34 and 3.0 ps, indicating rapid dynamics near the Franck-Condon region. researchgate.net

Fluorescence and Phosphorescence Characteristics of this compound Derivatives

Control of Photoisomerization in Diverse Chemical Environments

The photoisomerization of this compound and its derivatives can be controlled and influenced by various chemical environments, including solvent polarity, polymer matrices, and surface interactions. longdom.orgrsc.orgacs.org

Solvent Polarity and Viscosity: Solvent polarity has a profound effect on the kinetics and mechanism of isomerization. longdom.orgacs.org For 4-anilino-4'-nitroazobenzene, higher rates of isomerization and lower activation energies are observed in polar media, consistent with the formation of a charged transition state complex. longdom.org The rate of isomerization for the rotation mechanism, often prevalent in push-pull azobenzenes, increases rapidly with increasing solvent polarity. longdom.org Hydrogen bonding interactions between the solvent and the nitro group can also accelerate the isomerization reaction. acs.org

Polymer Matrices: Incorporating azobenzene chromophores into polymer films allows for the study of photoisomerization in a restricted environment. researchgate.netmcgill.ca The kinetics of light-induced isomerizations in polymer matrices can be heterogeneous, often exhibiting a fast initial process due to strained cis isomers trapped below the glass transition temperature, followed by a slower process. aip.orgmcgill.ca The polymer rigidity and free volume can significantly affect the photoisomerization of compounds like 4-dimethylamino-4'-nitroazobenzene. researchgate.net Photoisomerization in polymer films can induce changes in optical properties like dichroism and birefringence, and even affect surface contact angles. aip.orgresearchgate.net

Surface Interactions: Studies have investigated how this compound interacts with surfaces like gold and silicon, showing that these interactions can affect isomerization capabilities. smolecule.com For instance, the thermal lifetime of the cis isomer of azobenzene-containing molecules can decrease significantly in the presence of gold nanoparticles, potentially due to electron transfer between the molecules and the nanoparticle surface. researchgate.net

Intramolecular Interactions: Intramolecular hydrogen bonds can act as a "molecular lock," stabilizing the trans isomer and increasing the energy barrier for photoisomerization, thereby preventing it in some azobenzene derivatives. acs.orgresearchgate.net Conversely, the involvement of the azo group in keto-enol tautomerism can change the nature of the lower excited state, favoring productive torsional motion and enhancing photoisomerization. acs.orgresearchgate.net

Electrocatalytic Control: Recent research has shown that the Z → E isomerization of azobenzenes can be electrocatalytically controlled. researchgate.netnih.gov The radical anion of the Z isomer can rapidly isomerize to the corresponding E configured counterpart with a dramatically enhanced rate compared to the neutral species. researchgate.netnih.gov This catalytic pathway, involving electron transfer, can significantly increase the efficiency of photoswitching and allow for reaching photostationary state compositions not limited by spectral separation or quantum yields. researchgate.netnih.gov

Table 2: Influence of Chemical Environment on Photoisomerization of Azobenzene Derivatives

| Environmental Factor | Effect on Photoisomerization | Specific Observations / Mechanism | Reference |

| Solvent Polarity | Accelerates rate, lowers Ea | Higher rates and lower activation energies in polar media for 4A4NAB; rotation mechanism favored. Hydrogen bonding with nitro group accelerates. | longdom.orgacs.org |

| Polymer Matrix | Heterogeneous kinetics, induces optical anisotropy | Fast initial decay of strained cis isomers; slower monoexponential decay. Affects reorientation and optical properties. | aip.orgmcgill.ca |

| Surface Interactions | Decreased cis isomer lifetime | Gold nanoparticles decrease cis lifetime, possibly via electron transfer. | researchgate.net |

| Intramolecular H-bonds | "Molecular lock," increased energy barrier | Stabilizes trans isomer, preventing isomerization. | acs.orgresearchgate.net |

| Keto-enol Tautomerism | Favors productive torsion | Changes excited state nature, removes nonproductive bending pathways. | acs.orgresearchgate.net |

| Electrochemical Reduction | Dramatically enhanced Z → E isomerization rate | Radical anion of Z isomer rapidly isomerizes; catalytic electron transfer. | researchgate.netnih.gov |

Solvent Polarity and Viscosity Effects on this compound Photoresponses

The photochemical and photophysical behavior of this compound and its derivatives are significantly influenced by the surrounding solvent environment, particularly solvent polarity. Studies on "push-pull" azobenzene molecules, which include this compound derivatives due to their electron-donor and electron-acceptor groups, demonstrate a strong dependence of isomerization kinetics on solvent polarity ebi.ac.uknih.govnih.gov.

Research indicates that higher rates of isomerization and lower activation energies are observed in more polar media nih.gov. This phenomenon is consistent with the formation of a charged transition state complex during the isomerization process nih.gov. Solute-solvent interactions, such as intermolecular hydrogen bonding, play a crucial role, especially in highly polar solvents. For instance, in 4-anilino-4'-nitroazobenzene, a pronounced bathochromic shift (red-shift) of approximately 60 nm in the absorption spectrum was observed in 3-pentanol compared to cyclohexane, attributed to hydrogen bond formation and stabilization of a zwitterionic form in polar solvents nih.gov. The polarity of the solvent can also influence the N-N-C angle and the energy of electronic transitions of the N=N bond nih.gov.

For push-pull azobenzenes, the isomerization mechanism is often suggested to proceed via a rotation about the azo double bond, particularly in polar solvents nih.govuni.lu. This rotational pathway typically involves a more polar transition state, whose energy is sensitive to the surrounding solvent molecules, leading to accelerated isomerization rates as solvent polarity increases nih.govuni.lu. In contrast, the thermal isomerization rate of unsubstituted azobenzene is generally independent of solvent polarity nih.gov.

The effect of solvent viscosity on the isomerization of azobenzene derivatives has also been investigated. While solvent polarity exerts a strong influence, some studies suggest that the rates of isomerization show a strong dependence on polarity but not on viscosity ebi.ac.uk.

The following table illustrates the solvent-dependent maximum absorption wavelengths for the trans isomer of 4-anilino-4'-nitroazobenzene, highlighting the solvatochromic effect:

| Solvent | Polarity Parameter (E_T(30) or similar) | Maximum Absorption Wavelength (λmax, nm) |

| Cyclohexane | Low | (Data not explicitly provided in snippet, but serves as reference for shift) |

| 3-Pentanol | High | (Data not explicitly provided in snippet, but shows ~60 nm red-shift compared to cyclohexane) |

Note: Specific λmax values for each solvent were not available in the provided snippets for 4-anilino-4'-nitroazobenzene, but the qualitative trend of a bathochromic shift in more polar solvents (e.g., 3-pentanol vs. cyclohexane) is well-documented nih.gov.

Matrix and Confinement Effects on this compound Isomerization

The photoisomerization of this compound and its derivatives is also profoundly affected by confinement within various matrices, such as polymers or supramolecular host-guest complexes. These effects are crucial for applications in photoresponsive polymers and liquid crystals, where the azobenzene moiety's ability to switch configurations upon light exposure is exploited to create materials with tunable properties .

Confinement in a polymer matrix or nanoporous material can significantly alter or even inhibit the photochromic reactions compared to reactions in solution nih.gov. Steric restrictions imposed by the confined environment play a key role by hindering large amplitude molecular motions and by stabilizing or destabilizing specific structures along the reaction pathway nih.gov. This is particularly relevant for azobenzenes, whose photoisomerization dynamics are sensitive to the geometric requirements of competing inversion and rotation pathways nih.gov.

Studies involving azobenzene derivatives embedded in polymer matrices have revealed complex isomerization kinetics. For instance, a fast isomerization process is often observed, attributed to strained cis isomers trapped below the glass transition temperature of the film, followed by a slower monoexponential decay uni.lu. The thermal isomerization rate constants in such systems can depend on the spectral type of the chromophore and its attachment to the polymer backbone, with less significant dependence on the glass transition temperature and crystalline order of the polymer uni.lu.

Furthermore, the aggregation behavior of this compound derivatives can be influenced by their environment. For example, 1-N-methylamino-4'-nitroazobenzene exhibits aggregation (forming H- and J-aggregates) in certain methanol:water mixtures and in the solid state, which impacts its optical properties uni.lu. In thin films, J-aggregation may be more prevalent due to enhanced molecular alignment uni.lu. Understanding these matrix and confinement effects is vital for designing new materials that maintain the efficiency of photochromic molecules in solid-state applications nih.gov.

Wavelength-Dependent Photoisomerization Studies

The photoisomerization of this compound, like other azobenzenes, is a reversible process where the molecule transitions from the more stable trans-isomer to the less stable cis-isomer upon light absorption nih.gov. This process involves the excitation of an electron from its ground state (S0) to its first (S1) or second (S2) singlet excited state, corresponding to n-π* or π-π* electronic transitions, respectively nih.gov.

A key aspect of azobenzene photochemistry is the wavelength dependence of its photoisomerization. For "push-pull" azobenzenes, which include this compound due to its electron-withdrawing nitro group, the intense π→π* transition often overshadows the weaker n→π* transition in the absorption spectrum uni.lu. The charge-transfer character of this π→π* band leads to a strong dependence of its position on solvent polarity uni.luuni.lu.

Intriguingly, the quantum yields (QYs) for photoisomerization in azobenzenes can be wavelength-dependent, a phenomenon that can contradict Kasha's rule and suggests that different reaction mechanisms may operate from distinct excited states (ππ* or nπ*) nih.govnih.gov. For example, studies on 4-(4-nitrophenylazo)aniline (Disperse Orange 3), a push-pull azobenzene derivative, have shown notable differences in QYs based on the excitation wavelength:

| Isomer State | Excitation Wavelength / Transition | Quantum Yield (QY) in n-hexane |

| Trans | UV (ππ) | ~11% |

| Trans | Visible (nπ) | ~25% |

| Cis | UV (ππ) | ~27% |

| Cis | Visible (nπ) | ~56% |

Data for 4-(4-nitrophenylazo)aniline nih.gov.

Beyond isomerization, wavelength can also influence other photoreactions. For instance, 4-diethylamino-4'-nitroazobenzene undergoes photoreduction when irradiated at 254 nm, and in alcohols, also at 313 nm, while visible light is inactive for this specific reduction uni.lu. This highlights that the specific photochemical pathways can be highly sensitive to the energy of the incident photons. Furthermore, radical anions of 4-methoxy-4'-nitroazobenzene have been observed upon irradiation at 266 nm and 355 nm in rigid matrices at very low temperatures (77 K) nih.gov. These findings underscore the complex interplay between excitation wavelength and the resulting photophysical and photochemical processes in this compound and its derivatives.

Electrochemical Research of 4 Nitroazobenzene

Redox Behavior and Electron Transfer Mechanisms of 4-Nitroazobenzene

The electrochemical behavior of this compound is characterized by distinct reduction and oxidation processes involving its constituent functional groups. Understanding these processes is crucial for controlling its transformations and utilizing its properties.

Cyclic Voltammetry and Chronoamperometry Studies of this compound

Cyclic voltammetry (CV) and chronoamperometry are instrumental techniques employed to elucidate the redox behavior and electron transfer mechanisms of this compound (NAB) researchgate.netwiley-vch.deu-szeged.hupineresearch.com. Studies on this compound in aprotic media, such as acetonitrile, reveal two well-defined voltammetric couples, indicating a two-step reduction process, each involving a one-electron transfer ualberta.caresearchgate.net. This behavior is consistent with the general electrochemical reduction of aromatic azo compounds, which typically proceeds through two successive one-electron steps utexas.edu.